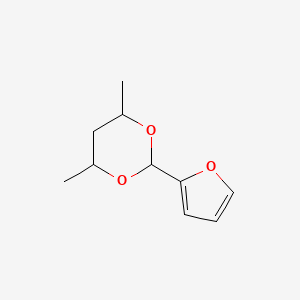
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a dioxane ring, making it a unique structure with potential applications in various fields of science and industry. The presence of the furan ring imparts significant reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-furyl-2,4-pentanedione. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.
Mecanismo De Acción
The biological activity of 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane is primarily due to its ability to interact with cellular components. The furan ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)acetonitrile: Another furan derivative with applications in organic synthesis.
2-(Furan-2-yl)thiazole: Known for its antimicrobial properties.
Furan-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane stands out due to its unique dioxane ring, which imparts additional stability and reactivity compared to other furan derivatives. This makes it a versatile compound with a wide range of applications in various fields.
Propiedades
Número CAS |
5421-98-7 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H14O3/c1-7-6-8(2)13-10(12-7)9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3 |
Clave InChI |
ARWKUHMKSAPOHT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC(O1)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)
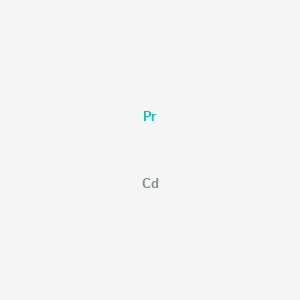
silane](/img/structure/B14726699.png)
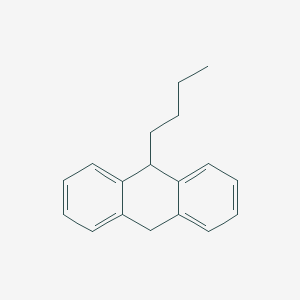
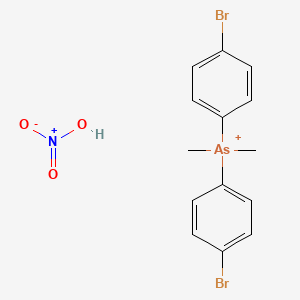


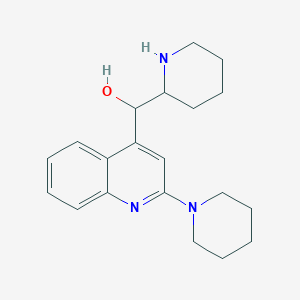
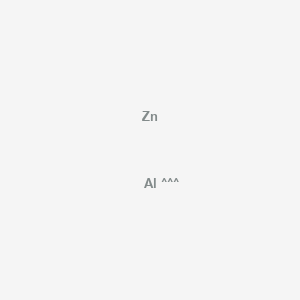
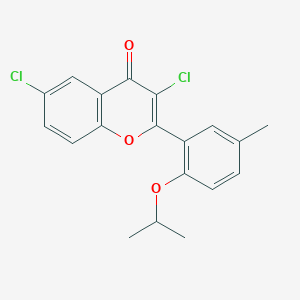

![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
